molecular formula C8H13NS B3199810 2-Methyl-3-(thiophen-2-yl)propan-1-amine CAS No. 1017145-12-8

2-Methyl-3-(thiophen-2-yl)propan-1-amine

Cat. No. B3199810
CAS RN: 1017145-12-8
M. Wt: 155.26 g/mol
InChI Key: GISIZJQNOSILIN-UHFFFAOYSA-N
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Description

“2-Methyl-3-(thiophen-2-yl)propan-1-amine” is an organic compound with the CAS Number: 1017145-12-8 . It has a molecular weight of 155.26 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name of the compound is 2-methyl-3-(2-thienyl)-1-propanamine . The InChI code is 1S/C8H13NS/c1-7(6-9)5-8-3-2-4-10-8/h2-4,7H,5-6,9H2,1H3 .


Physical And Chemical Properties Analysis

“2-Methyl-3-(thiophen-2-yl)propan-1-amine” is a liquid at room temperature . It has a molecular weight of 155.26 .

Safety and Hazards

The compound has several hazard statements including H302, H312, H314, and H332 . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P405, and P501 .

Mechanism of Action

Target of Action

2-Methyl-3-(thiophen-2-yl)propan-1-amine, a thiophene-based compound, is likely to target the norepinephrine-dopamine reuptake system . Thiophene derivatives have been recognized for their wide range of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

Similar to amphetamine and most of its analogues, 2-Methyl-3-(thiophen-2-yl)propan-1-amine likely acts as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent . This means it could increase the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.

Biochemical Pathways

The compound is likely metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites may further interact with various biochemical pathways, potentially influencing the compound’s overall biological activity.

Pharmacokinetics

It’s known that the metabolites of this compound are further deaminated byCYP2C in the liver , transforming them into an inactive phenylacetone derivative, 1-(Thiophen-2-yl)-2-propan-2-one . This process could influence the compound’s bioavailability and duration of action.

Result of Action

The molecular and cellular effects of 2-Methyl-3-(thiophen-2-yl)propan-1-amine’s action would depend on its specific targets and the pathways it affects. Given its potential role as a norepinephrine-dopamine reuptake inhibitor, it could lead to increased neurotransmission, potentially affecting mood, cognition, and other neurological functions .

properties

IUPAC Name

2-methyl-3-thiophen-2-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c1-7(6-9)5-8-3-2-4-10-8/h2-4,7H,5-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISIZJQNOSILIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(thiophen-2-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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